1-Ethylbenz(cd)indol-2(1H)-one (CAS 1830-56-4) is an N-alkylated derivative of the heterocyclic benz(cd)indol-2(1H)-one core. This compound primarily serves as a functional building block or an n-type (electron-accepting) material in organic electronics and dye chemistry. The introduction of the N-ethyl group, as opposed to an unsubstituted amine (N-H) or other alkyl chains, provides a specific combination of solubility, thermal characteristics, and electronic properties that are critical for consistent performance in solution-processed device fabrication and multi-step chemical syntheses. [1]
Substituting 1-Ethylbenz(cd)indol-2(1H)-one with its parent compound, Benz(cd)indol-2(1H)-one, or even the closest analog, 1-Methylbenz(cd)indol-2(1H)-one, is not recommended for applications requiring precise control over material properties. The N-substituent directly governs intermolecular forces, which in turn dictates critical procurement and processing parameters such as melting point, solubility in organic solvents, and thin-film morphology. [1] Furthermore, the inductive effect of the alkyl chain subtly modulates the electron-accepting character of the core, altering the LUMO energy level and electrochemical reduction potential, which is a critical performance parameter in organic semiconductor applications. [2] These seemingly minor structural changes lead to significant, non-interchangeable differences in processability and final device performance.
In cyclic voltammetry studies, 1-Ethylbenz(cd)indol-2(1H)-one exhibits a first half-wave reduction potential (E1/2) that is distinctly different from its closest N-alkyl analogs. Compared to the N-methyl derivative, the N-ethyl group provides a slight negative shift in the reduction potential. This demonstrates that the choice of N-alkyl substituent is a practical tool for fine-tuning the Lowest Unoccupied Molecular Orbital (LUMO) energy level to match other materials in an organic electronic device stack. [1]
| Evidence Dimension | First Half-Wave Reduction Potential (E1/2) vs. Ag/AgCl/KCl(sat) |
| Target Compound Data | -1.66 V |
| Comparator Or Baseline | 1-Methylbenz(cd)indol-2(1H)-one: -1.65 V; 1-Butylbenz(cd)indol-2(1H)-one: -1.68 V |
| Quantified Difference | -10 mV vs. N-methyl; +20 mV vs. N-butyl |
| Conditions | Cyclic Voltammetry in Dimethylformamide (DMF) with 0.1 M Bu4NBF4 supporting electrolyte. |
This specific reduction potential allows for precise energy-level alignment in multilayer organic electronic devices, which is critical for optimizing charge injection and transport efficiency.
The N-ethyl group on 1-Ethylbenz(cd)indol-2(1H)-one significantly disrupts the crystal lattice packing compared to the unsubstituted parent compound. This is evidenced by a drastic reduction in the melting point by over 160 °C. [REFS-1, REFS-2] A lower melting point is a strong indicator of weaker intermolecular forces, which directly correlates with enhanced solubility in common organic solvents used for spin-coating, inkjet printing, and formulation, thereby improving its processability over the parent compound.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 119–121 °C |
| Comparator Or Baseline | Benz(cd)indol-2(1H)-one (unsubstituted parent): ~283 °C (decomposes) |
| Quantified Difference | >162 °C lower melting point |
| Conditions | Standard pressure, differential scanning calorimetry (DSC) or melting point apparatus. |
The substantially lower melting point implies much better solubility and suitability for solution-based manufacturing workflows, avoiding the harsh conditions needed for high-melting-point materials.
The defined electrochemical potential (-1.66 V) and enhanced solubility make this compound a suitable candidate for electron-transporting or ambipolar layers in OFETs fabricated via solution deposition techniques. Its specific LUMO level allows for targeted pairing with a variety of p-type semiconductor materials. [1]
As a precursor, its improved solubility and handling, inferred from its lower melting point compared to the unsubstituted analog, facilitate its use in solution-phase organic synthesis. [2] It can be incorporated as an electron-deficient core unit in the design of more complex NFAs for organic photovoltaics, where processability is key for large-area device manufacturing.
Irritant;Environmental Hazard